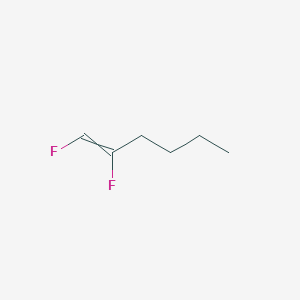
1,2-Difluorohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluorohex-1-ene is an organofluorine compound with the molecular formula C₆H₁₀F₂. This compound is characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of a hexene chain.
Vorbereitungsmethoden
The synthesis of 1,2-Difluorohex-1-ene can be achieved through several methods. One common approach involves the fluorination of hex-1-ene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions . Industrial production methods may involve the use of more scalable processes, such as gas-phase fluorination, which allows for the continuous production of the compound.
Analyse Chemischer Reaktionen
1,2-Difluorohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Difluorohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological molecules.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,2-Difluorohex-1-ene exerts its effects is primarily through its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, affecting the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluorohex-1-ene can be compared with other similar compounds, such as:
1,1-Difluorohexane: Lacks the double bond present in this compound, resulting in different reactivity and applications.
1,2-Difluoroethane: A shorter chain analogue with different physical and chemical properties due to the reduced carbon chain length.
Eigenschaften
CAS-Nummer |
89264-02-8 |
|---|---|
Molekularformel |
C6H10F2 |
Molekulargewicht |
120.14 g/mol |
IUPAC-Name |
1,2-difluorohex-1-ene |
InChI |
InChI=1S/C6H10F2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
XURFJTRMLLPBOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


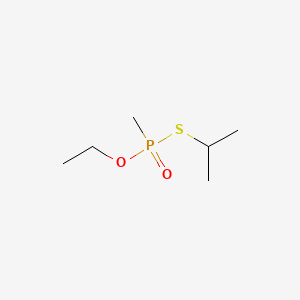
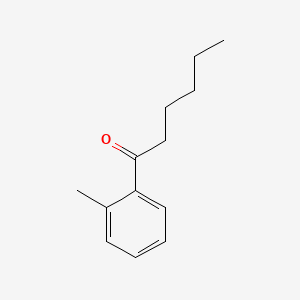
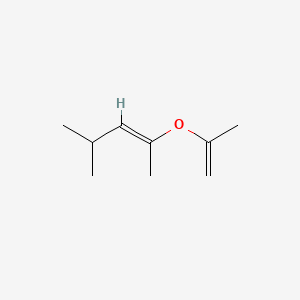

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)

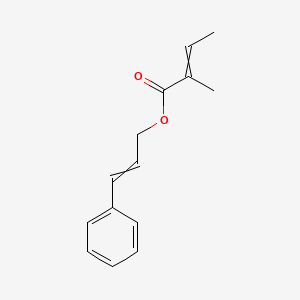
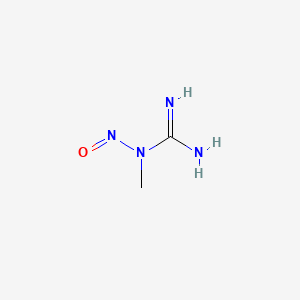
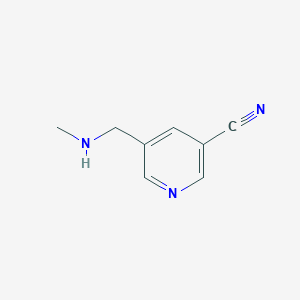



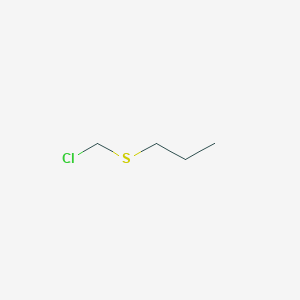
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)
